Home > Products > Screening Compounds P16067 > p53 tumor suppressor fragment
p53 tumor suppressor fragment -

p53 tumor suppressor fragment

Catalog Number: EVT-1534048
CAS Number:
Molecular Formula: C41H67N11O14S4
Molecular Weight: 1066.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The p53 protein is classified as a tumor suppressor due to its ability to inhibit cell proliferation and induce apoptosis in response to cellular stressors such as DNA damage. It is categorized under the family of transcription factors and is characterized by its modular domain organization, which includes a transactivation domain, a DNA binding domain, and a tetramerization domain. The protein exists primarily as a homotetramer, which is essential for its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of p53 involves transcription from the TP53 gene followed by translation into a polypeptide chain. The initial cDNA synthesis can be performed using mRNA extracted from tumor cells. Techniques such as polymerase chain reaction (PCR) can amplify the TP53 gene for further study or therapeutic applications. Post-translational modifications, including phosphorylation and acetylation, play critical roles in activating p53 in response to stress signals .

Molecular Structure Analysis

Structure and Data

The structure of p53 is complex, comprising multiple domains:

  • Transactivation Domain: Located at the N-terminus, it is crucial for binding cofactors.
  • DNA Binding Domain: Central to its function, this domain allows sequence-specific binding to DNA.
  • Tetramerization Domain: Essential for forming the active tetrameric structure.

Approximately 40% of p53 consists of intrinsically disordered regions, contributing to its flexibility and ability to interact with various partners . The specific sequence recognized by p53 includes palindromic motifs that are critical for gene regulation.

Chemical Reactions Analysis

Reactions and Technical Details

p53 is involved in several biochemical reactions:

  • Transcriptional Activation: Upon activation, p53 binds to specific DNA sequences to initiate transcription of target genes involved in cell cycle arrest and apoptosis.
  • Post-Translational Modifications: These modifications include phosphorylation by kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which stabilize p53 and enhance its transcriptional activity .
Mechanism of Action

Process and Data

The mechanism of action for p53 involves several steps:

  1. Activation: In response to DNA damage or stress signals, post-translational modifications activate p53.
  2. Nuclear Accumulation: Activated p53 translocates to the nucleus where it binds to DNA.
  3. Gene Regulation: It regulates genes that control cell cycle progression (e.g., CDKN1A) and apoptosis (e.g., BAX).
  4. Tumor Suppression: By inducing cell cycle arrest or apoptosis in damaged cells, p53 prevents the propagation of mutations that could lead to cancer .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of p53 include:

  • Molecular Weight: Approximately 43.7 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemically, p53 contains several functional groups that contribute to its interactions with DNA and other proteins. Its stability is influenced by environmental factors such as temperature and ionic strength .

Applications

Scientific Uses

p53 has significant applications in cancer research:

  • Biomarker Development: Mutations in TP53 are used as biomarkers for various cancers.
  • Therapeutic Targeting: Strategies are being developed to restore wild-type function or inhibit mutant forms of p53.
  • Gene Therapy: Approaches involve delivering functional TP53 genes into tumor cells to induce apoptosis.

Research continues into understanding the full spectrum of p53's roles beyond tumor suppression, including its involvement in metabolism, autophagy, and responses to oxidative stress .

Molecular Architecture & Structural Dynamics of p53 Fragments

Cryo-EM Insights into Full-Length Tetrameric Conformations

Cryo-electron microscopy (cryo-EM) studies reveal that full-length wild-type p53 adopts a D2-symmetric tetrameric architecture resembling a hollow skewed cube (66 × 82 × 85 Å), with eight distinct nodes of two size classes (Figure 1). The larger "core nodes" house the DNA-binding domains (DBDs), while smaller "N/C nodes" accommodate interconnected N- and C-termini. This arrangement creates large central pores (~26 Å diameter) that allow DNA looping and topological flexibility. Crucially, the C-terminal intrinsically disordered region (CTD) undergoes substantial compaction upon DNA binding, facilitating initial nonspecific DNA contacts prior to sequence-specific recognition by the DBDs [1] [4].

Table 1: Structural Domains of p53 Tetramer

DomainResiduesStructural StateFunction
Transactivation (TAD)1-73Intrinsically disorderedCoactivator recruitment
DNA-binding (DBD)102-292β-sandfoldSequence-specific DNA recognition
Tetramerization (OD)323-356Dimeric α-helix bundleQuaternary stability
C-terminal (CTD)364-393Intrinsically disorderedNonspecific DNA scanning & allostery

Intrinsically Disordered Regions in Transcriptional Regulation

The N-terminal transactivation domain (TAD, residues 1-73) and C-terminal domain (CTD, residues 364-393) are intrinsically disordered regions (IDRs) constituting ~40% of p53. These IDRs enable multivalent interactions with diverse cofactors:

  • TAD bifurcation: TAD1 (residues 1-40) and TAD2 (residues 40-61) independently recruit transcriptional machinery. TAD1 is essential for DNA damage-induced apoptosis, while TAD2 supports p21 activation and G1 arrest [7].
  • Evolutionary plasticity: The DBD shows >80% sequence conservation across vertebrates, while IDRs exhibit high divergence (<30% conservation), indicating adaptive functional specialization [2].
  • Allosteric regulation: The CTD acts as a conformational rheostat, where post-translational modifications (phosphorylation/acetylation) modulate DNA-binding affinity. Deletion of the last 30 CTD residues (Δ30) abolishes binding to 67% of p53 response elements, particularly suboptimal sites [7] [8].

Table 2: Functional Roles of p53 Disordered Regions

RegionKey FeaturesRegulatory Impact
TAD1Binds MDM2, p300, CBPDominant transactivation; apoptosis induction
TAD2Binds TFIID, TFIIHCell cycle arrest; partial functional redundancy
PRRProline-rich (residues 63-92)Apoptosis potentiation; SH3 domain interactions
CTDBasic lysine-rich; phosphorylation/acetylation sitesDNA scanning; stress-responsive allostery

DNA-Binding Domain Plasticity and Zinc Coordination Mechanisms

The DBD (residues 102-292) forms an immunoglobulin-like β-sandwich scaffold chelating a structural zinc ion via Cys176-His179-Cys238-Cys242. Zinc loss triggers catastrophic DBD unfolding, aggregation, and oncogenic misfolding—exemplified by the R175H mutation in >6% of cancers [3] [6] [8]. Key mechanistic features include:

  • Dual DNA recognition: Sequence-specific binding occurs via direct hydrogen bonds from Lys120, Ser241, and Arg248 to the major groove of RRRCWWGYYY decamers (R = purine; W = A/T; Y = pyrimidine). Simultaneously, indirect readout via DNA backbone contacts (Arg273, Arg280) senses helical flexibility [8].
  • Context-dependent binding: The CTD facilitates DNA scanning through electrostatic sliding, increasing DBD affinity for nonconsensus sites by >100-fold. This explains p53's ability to bind variable response element spacings [7] [8].
  • Zinc-sensitivity: Labile zinc pools directly regulate DBD-chromatin engagement. Chelation reduces p53 binding at 5/6 genomic targets, while zinc supplementation enhances accessibility at intergenic enhancers [9].

Table 3: DNA-Binding Domain Functional Motifs

Structural ElementResiduesRole
L1 loop112-124DNA minor groove contact
L2 loop163-195Zinc coordination (Cys176, His179)
L3 loop236-251Zinc coordination (Cys238, Cys242); DNA major groove contact
Helix H2278-286DNA backbone stabilization (Arg280)

Oligomerization Domain Symmetry and Quaternary Stability

The oligomerization domain (OD, residues 323-356) forms a dimer-of-dimers structure with D2 symmetry. Each monomer contributes an α-helix forming a hydrophobic tetrameric bundle. Key biophysical properties include:

  • Stability determinants: Mutation of Leu330 to His (L330H) disrupts tetramerization, abolishing transactivation. The OD-TD interface (residues 353-360) provides additional stability through β-strand dimerization [1] [6].
  • Allosteric communication: The OD positions DBDs in a diamond-shaped array (35–40 Å apart), enabling cooperative DNA binding. Cryo-EM confirms core domains occupy paired vertices, allowing conformational adjustments for variable DNA spacing [4] [8].
  • Proteoform integration: p63/p73 oligomerization domains share 60% sequence identity with p53 OD, enabling heterotetramer formation that diversifies transcriptional programs [2] [5].

Figure 1: Quaternary Organization of p53 Tetramer (Cryo-EM Structure [4])

Core Node (DBD)  │  ┌───────┐         ┌───────┐  │  DBD  ├─N/C node─┤  DBD  │  └───┬───┘         └───┬───┘  │    Central pore  │  ┌───┴───┐         ┌───┴───┐  │  DBD  ├─N/C node─┤  DBD  │  └───────┘         └───────┘  

N/C node: TAD-CTD interaction hub

This architecture reconciles conflicting biochemical data: The hollow interior explains p53's anomalous 400–450 kDa size-exclusion behavior (calculated MW: 174 kDa), while dynamic N/C node flexibility enables adaptation to diverse genomic targets [1] [4] [6].

Properties

Product Name

p53 tumor suppressor fragment

Molecular Formula

C41H67N11O14S4

Molecular Weight

1066.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.